molecular formula C10H7ClN2O2 B3122300 2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 303024-75-1

2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3122300
CAS No.: 303024-75-1
M. Wt: 222.63 g/mol
InChI Key: PNXCCRXFYCJKOJ-UHFFFAOYSA-N
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Description

2-Chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 17481-62-8) is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core with a chlorine atom at position 2, a methyl group at position 8, a ketone at position 4, and a reactive carbaldehyde group at position 3.

Properties

IUPAC Name

2-chloro-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-13-8(4-6)12-9(11)7(5-14)10(13)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXCCRXFYCJKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635868
Record name 2-Chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303024-75-1
Record name 2-Chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-3-formylquinoline with methylamine under reflux conditions can yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve large-scale production.

Chemical Reactions Analysis

2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular membranes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with specific signaling pathways.

Comparison with Similar Compounds

Key Structural Analogs

The compound’s closest analogs, as identified in CAS records, include:

CAS No. Compound Name Substituents (Positions) Structural Similarity Score
17326-18-0 2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-Cl, 7-Me, 4-oxo 0.92
17326-22-6 2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-Cl, 9-Me, 4-oxo 0.91
17481-62-8 Target compound 2-Cl, 8-Me, 4-oxo, 3-carbaldehyde 0.86 (reference)

Key Differences :

  • Methyl Position : The target compound’s methyl group at position 8 distinguishes it from analogs with methyl at positions 7 or 7. This positional isomerism affects steric interactions and electronic distribution .
  • Carbaldehyde Group : Unlike the analogs, the target compound features a carbaldehyde at position 3, enabling condensation reactions for further functionalization (e.g., forming Schiff bases or cyclized products) .

Physicochemical Properties

  • Electron Effects : The chlorine at position 2 exerts an electron-withdrawing effect, stabilizing the 4-oxo group and influencing resonance patterns across the heterocycle .

Data Table: Comparative Analysis of Key Features

Feature Target Compound 7-Methyl Analog (CAS 17326-18-0) 9-Methyl Analog (CAS 17326-22-6)
Reactivity High (carbaldehyde group) Moderate (lacks reactive site) Moderate (lacks reactive site)
Synthetic Utility Intermediate for fused heterocycles Limited to substitution reactions Limited to substitution reactions
Polarity Higher Lower Lower
Bioactivity Potential Likely (via derivatization) Depends on downstream modifications Depends on downstream modifications

Biological Activity

2-Chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of pyrido[1,2-a]pyrimidine derivatives often involves multi-step reactions. A common approach includes the condensation of appropriate starting materials followed by chlorination and oxidation steps. For instance, a study demonstrated a novel synthetic route that efficiently produced various substituted pyrido[1,2-a]pyrimidines, including the target compound, through a series of regioselective modifications .

Antimicrobial Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays potent activity against various bacterial strains. For example, the minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were reported to be 12.5 µg/mL and 25 µg/mL, respectively .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays. A notable study utilized the carrageenan-induced paw edema model in rats, revealing that the compound significantly reduced inflammation with an effective dose (ED50) of 9.47 µM, comparable to indomethacin (ED50 = 9.17 µM) . The mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, as evidenced by IC50 values against COX-1 and COX-2 enzymes being reported at 28.39 µM and 23.8 µM, respectively .

Antioxidant Activity

Antioxidant assays demonstrated that this compound exhibits significant free radical scavenging activity. The compound showed an IC50 value of 30 µM in DPPH radical scavenging assays, indicating its potential as an antioxidant agent .

Table 1: Biological Activities of this compound

Biological ActivityMethodologyResult
AntimicrobialMIC assayS. aureus: 12.5 µg/mL; E. coli: 25 µg/mL
Anti-inflammatoryCarrageenan-induced paw edemaED50: 9.47 µM
COX inhibitionEnzymatic assayIC50 COX-1: 28.39 µM; COX-2: 23.8 µM
AntioxidantDPPH radical scavengingIC50: 30 µM

Q & A

Basic: What are the standard synthetic protocols for preparing 2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

Answer:
The compound is typically synthesized via a two-step procedure:

Intermediate formation : React 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate and triethylamine in methanol at room temperature. The precipitate (substituted aldehyde intermediate) is filtered and washed .

Cyclization : Treat the intermediate with sodium methoxide in methanol, followed by acidification (HCl) to pH <3. The product is filtered, washed, and recrystallized for purity .
Key considerations :

  • Use anhydrous methanol to avoid side reactions.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Basic: How should researchers handle this compound safely in laboratory settings?

Answer:
Critical safety protocols include:

  • Storage : Keep in a dry, ventilated area away from heat and ignition sources (P210, P402) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions (P201, P281) .
  • Emergency response : For accidental ingestion, administer activated charcoal and seek medical attention immediately (P301 + P310) .
    Environmental precautions : Avoid release into water systems due to high aquatic toxicity (H400) .

Advanced: How can reaction yields be optimized during derivatization of this compound?

Answer:
Optimization strategies include:

  • Solvent selection : Methanol or ethanol enhances solubility of intermediates (e.g., ethyl glycinate derivatives) and stabilizes reactive aldehyde groups .
  • Catalyst tuning : Triethylamine (20 mmol) improves nucleophilic substitution efficiency in the first step .
  • Temperature control : Heating intermediates at 50–60°C for 30–60 minutes ensures complete cyclization without decomposition .
    Data-driven approach : Use DOE (Design of Experiments) to test variables like molar ratios and reaction times.

Advanced: How can structural contradictions in crystallographic data for derivatives be resolved?

Answer:
Discrepancies in dihedral angles or hydrogen bonding (e.g., in picrate salts) require:

  • High-resolution X-ray diffraction : Validate bond lengths and angles against Cambridge Structural Database norms .
  • Computational modeling : Compare DFT-optimized geometries (e.g., Gaussian09) with experimental data to identify steric or electronic distortions .
  • Multi-technique validation : Cross-check with NMR (e.g., 1^1H, 13^{13}C) and IR spectroscopy to confirm functional group orientations .

Advanced: What methodologies are recommended for evaluating the biological activity of derivatives?

Answer:
For antitumor or CNS activity studies:

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Derivatives with pyrimidine cores show enhanced binding to DNA topoisomerases .
  • Docking studies : Use AutoDock Vina to predict interactions with targets like dopamine D2 receptors (relevant for antipsychotic analogs) .
  • Metabolic stability : Test liver microsome stability to assess pharmacokinetic profiles .

Advanced: How can spectroscopic data inconsistencies (e.g., NMR shifts) be addressed during characterization?

Answer:

  • Deuterated solvent calibration : Ensure DMSO-d6 or CDCl3 purity to avoid solvent peak interference .
  • Variable temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
  • HSQC/HMBC correlations : Assign ambiguous peaks by tracing 13^{13}C-1^1H couplings .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water (3:1) for high-purity crystals .
  • Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:4) gradient elution .
  • HPLC : C18 column, acetonitrile/water (60:40) mobile phase for analytical purity checks .

Advanced: How can researchers design stable formulations for in vivo studies of derivatives?

Answer:

  • Salt formation : Convert free bases to hydrochloride or nitrate salts (e.g., picrate salts improve stability via hydrogen bonding) .
  • Nanoparticle encapsulation : Use PLGA polymers for controlled release and enhanced bioavailability .
  • Lyophilization : Prepare freeze-dried powders with mannitol as a cryoprotectant .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Melting Point210–211°C (buff crystals)
Solubility (25°C)Sparingly soluble in H2O; soluble in DMSO
StabilityDegrades above 60°C; light-sensitive

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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